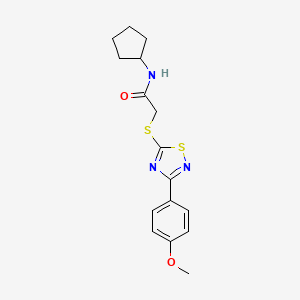
N-cyclopentyl-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-cyclopentyl-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H19N3O2S2 and its molecular weight is 349.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-cyclopentyl-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. The structural features of this compound suggest that it may exhibit significant pharmacological properties, including cytotoxicity against various cancer cell lines.
Chemical Structure and Properties
The molecular formula of this compound is C16H19N5O2S, with a molecular weight of approximately 377.5 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₅O₂S |
| Molecular Weight | 377.5 g/mol |
| Structure | Chemical Structure |
Anticancer Properties
Research indicates that derivatives of thiadiazoles, including this compound, exhibit significant anticancer properties. A study conducted on various thiadiazole derivatives demonstrated that these compounds can inhibit the growth of cancer cell lines such as MCF-7 (human breast carcinoma) and A549 (lung carcinoma) with IC₅₀ values indicating potent activity.
- MCF-7 Cell Line : The compound exhibited an IC₅₀ value of 0.28 μg/mL against MCF-7 cells, suggesting strong cytotoxic effects.
- A549 Cell Line : An IC₅₀ value of 0.52 μg/mL was recorded for A549 cells, showcasing its potential as an antitumor agent.
The mechanism underlying the anticancer activity involves the induction of apoptosis in cancer cells. Studies have shown that these compounds activate caspases (caspase 3, 8, and 9), leading to programmed cell death. Furthermore, structure-activity relationship (SAR) analyses indicate that the presence of electron-withdrawing groups enhances the biological activity of these compounds.
Case Studies
Several case studies have been conducted to evaluate the biological effects of thiadiazole derivatives:
Study 1: Antiproliferative Activity
In a comparative study involving various thiadiazole derivatives:
- Compound A showed an IC₅₀ value of 4.27 µg/mL against SK-MEL-2 melanoma cells.
- Compound B demonstrated a significant reduction in cell viability in HepG2 liver cancer cells with an EC₅₀ value of 10.28 µg/mL.
Study 2: Apoptosis Induction
A detailed investigation into apoptosis revealed:
- The tested compounds induced DNA fragmentation and mitochondrial membrane potential changes indicative of apoptotic processes.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S2/c1-21-13-8-6-11(7-9-13)15-18-16(23-19-15)22-10-14(20)17-12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDWOYBQYYDTNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














